3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine 3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17788330
InChI: InChI=1S/C10H14N6/c1-8-6-15(4-2-11-8)9-10-14-13-7-16(10)5-3-12-9/h3,5,7-8,11H,2,4,6H2,1H3
SMILES:
Molecular Formula: C10H14N6
Molecular Weight: 218.26 g/mol

3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

CAS No.:

Cat. No.: VC17788330

Molecular Formula: C10H14N6

Molecular Weight: 218.26 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine -

Specification

Molecular Formula C10H14N6
Molecular Weight 218.26 g/mol
IUPAC Name 8-(3-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
Standard InChI InChI=1S/C10H14N6/c1-8-6-15(4-2-11-8)9-10-14-13-7-16(10)5-3-12-9/h3,5,7-8,11H,2,4,6H2,1H3
Standard InChI Key PJPRHHUXQIQSHG-UHFFFAOYSA-N
Canonical SMILES CC1CN(CCN1)C2=NC=CN3C2=NN=C3

Introduction

3-Methyl-1-{124triazolo[4,3-a]pyrazin-8-yl}piperazine is a heterocyclic compound that combines a triazole and pyrazine ring system with a piperazine moiety. This compound is part of a broader class of triazolopyrazines, which are known for their diverse biological activities, including potential applications in oncology and other therapeutic areas.

Biological Activity

While specific biological activity data for 3-Methyl-1-{ triazolo[4,3-a]pyrazin-8-yl}piperazine is limited, compounds within the triazolopyrazine class are generally recognized for their potential in inhibiting kinases and modulating various biochemical pathways. These activities are crucial in cancer treatment and vascular biology.

Synthesis and Characterization

The synthesis of triazolopyrazine derivatives typically involves aromatic nucleophilic substitution reactions, similar to those used for related compounds like 2-Methyl-1-{ triazolo[4,3-a]pyrazin-8-yl}piperazine. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the compound.

Related Compounds and Their Activities

Compound NameStructureBiological Activity
8-(2-methylpiperazin-1-yl)- triazolo[4,3-a]pyrazineSimilar core structurec-Met inhibition
Triazolopyrazine DerivativesVarious substitutionsAnticancer properties
1-(4-fluorophenyl)-6-(pyrimidinyl)pyrazolo[3,4-b]pyrazineDifferent substituentsKinase inhibition

These compounds highlight the diversity within the triazolopyrazine class and emphasize the unique structural features and biological activities of each derivative.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator